U-73343

概要

説明

U-73343 is a cell-permeable analog of U-73122 . It acts as a very weak inhibitor of phospholipase C and is suitable as a negative control . It is used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C in receptor-mediated cell activation .

Molecular Structure Analysis

The molecular formula of this compound is C29H42N2O3 . The molecular weight is 466.66 .Chemical Reactions Analysis

This compound works as a protonophore and dose-dependently inhibits acid secretion irrespective of the stimulant . It also inhibits Panx1 currents in HEK cells and vasopressin- and GTP γ S-induced Ca2+ influx in hepatocytes .Physical And Chemical Properties Analysis

This compound is a solid substance . Its solubility in ethanol is 1 mg/mL, in DMSO is 2 mg/mL, and in chloroform is 200 mg/mL .科学的研究の応用

ホスホリパーゼCシグナル伝達調節

U-73343は、ホスホリパーゼC(PLC)シグナル伝達が上皮ナトリウムチャネル(ENaC)機能を調節する役割を理解するための研究で使用されてきました。 この用途は、特にthis compoundがPLC阻害の陰性対照として機能するマーモットのライスナー膜の文脈において関連しています .

細胞活性化研究

研究者は、Gタンパク質共役1-ホスファチジルイノシトールホスホジエステラーゼまたはPLCが受容体媒介細胞活性化に関与しているかどうかを評価するためにthis compoundを用いてきました。 それはPLCの下流で機能し、受容体媒介ホスホリパーゼD活性化をブロックします .

カルシウムシグナル伝達調査

カルシウムシグナル伝達の分野では、this compoundは細胞内Ca2+の蛍光を測定するために使用されてきました。 それは、さまざまな細胞プロセスに不可欠なホルモン刺激カルシウムシグナルにおけるPLCの役割を明らかにするのに役立ちます .

PLCアンタゴニストの陰性対照

推定PLCアンタゴニストU-73122の不活性アナログとして、this compoundは実験における陰性対照として不可欠です。 これは、実験設定で観察された効果が活性化合物(U-73122)によるものであり、他の実験変数によるものではないことを確認します .

胃酸分泌研究

This compoundの役割は、胃酸分泌研究にまで及びます。 それは、胃酸分泌などの生物学的イベントにおけるPLCの役割を解明し、消化プロセスを支配するメカニズムに関する洞察を提供するのに役立ちます .

エンドセリン-1および副甲状腺ホルモン応答研究

特定の濃度で、this compoundは、エンドセリン-1および副甲状腺ホルモン刺激細胞内カルシウム過渡に影響を与えませんでした。 これは、これらの刺激に対する応答を完全に阻害するU-73122とは対照的であり、比較薬理学的研究におけるthis compoundの有用性を強調しています .

作用機序

Target of Action

U-73343 is an inactive analog of U-73122 . It is primarily used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C (PLC) in receptor-mediated cell activation . PLC plays a crucial role in the regulation of intracellular calcium levels and is involved in various signal transduction pathways .

Mode of Action

This compound functions downstream of phospholipase C to block receptor-mediated phospholipase D activation . It is a weak inhibitor of PLC, making it useful as a negative control for PLC inhibition .

Biochemical Pathways

The compound works within the phosphoinositide signal transduction pathway . This pathway is involved in various cellular processes, including cell growth and differentiation, gene expression, and the production and release of neurotransmitters .

Pharmacokinetics

Its solubility in various solvents such as dmso, ethanol, and chloroform has been reported . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

This compound dose-dependently inhibits acid secretion irrespective of the stimulant . It shows no inhibitory effect on either k+ -pnppase or h+, k+ -atpase activity . The compound’s action can lead to changes in the expression and subcellular localization of selected PLC isoforms .

Safety and Hazards

将来の方向性

U-73343 is an analog of U-73122 and can be used as a negative control . It inhibits Panx1 currents in HEK cells and also inhibits vasopressin- and GTP γ S-induced Ca2+ influx in hepatocytes . These properties make it a useful tool in research, particularly in studies involving phospholipase C and related signaling pathways .

生化学分析

Biochemical Properties

U 73343 is known to interact with various enzymes and proteins in biochemical reactions . It functions downstream of phospholipase C to block receptor-mediated phospholipase D activation .

Cellular Effects

U 73343 has been observed to have effects on various types of cells and cellular processes . It influences cell function by modulating the activity of phospholipase C, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, U 73343 exerts its effects through binding interactions with biomolecules and modulation of enzyme activity . It is known to inhibit the activity of phospholipase C, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of U 73343 have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of U 73343 in animal models vary with different dosages

Metabolic Pathways

U 73343 is involved in metabolic pathways through its interaction with enzymes such as phospholipase C

特性

IUPAC Name |

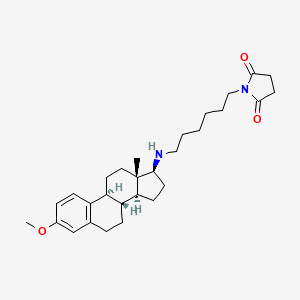

1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHWFIUASFBCKN-ZRJUGLEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036740 | |

| Record name | 1-(6-(((17beta)-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-2,5-Pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142878-12-4 | |

| Record name | U 73343 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-(((17beta)-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-2,5-Pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[6-((17b-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-2,5-pyrrolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | U-73343 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2C4J8704C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

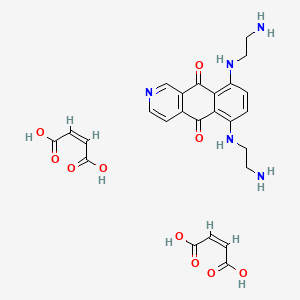

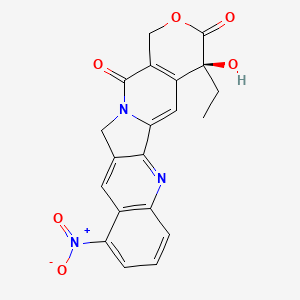

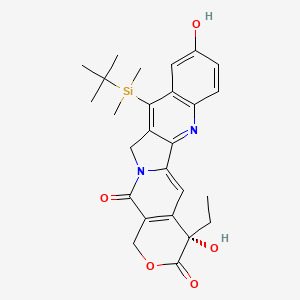

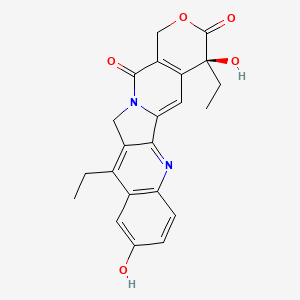

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B1684481.png)

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)